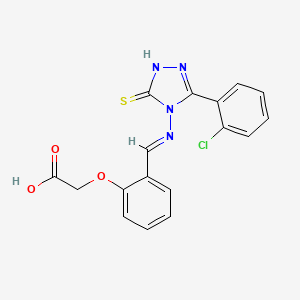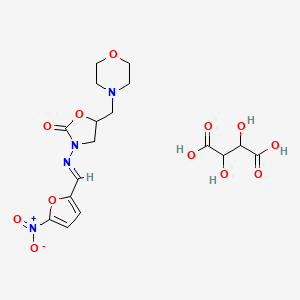
Furaltadone (+)-tartrate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furaltadone (+)-tartrate salt is a synthetic antibiotic belonging to the nitrofuran class of compounds. It is widely used for its antimicrobial properties, particularly in veterinary medicine to treat infections such as coccidiosis and turkey blackhead . Furaltadone is known for its effectiveness against a broad spectrum of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furaltadone (+)-tartrate salt typically involves the reaction of 5-nitrofurfuraldehyde with morpholine to form 5-morpholinomethyl-3-(5-nitrofurfurylidene)amino-2-oxazolidinone. This intermediate is then reacted with tartaric acid to form the (+)-tartrate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrothermal techniques and solid-state reactions to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Furaltadone (+)-tartrate salt undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of nitrofurans with altered functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrofuran derivatives
Scientific Research Applications
Furaltadone (+)-tartrate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrofuran chemistry and reactions.
Biology: Investigated for its antimicrobial properties and effects on bacterial cell walls.
Medicine: Explored for its potential use in treating bacterial infections in humans and animals.
Industry: Used in the development of antimicrobial coatings and materials .
Mechanism of Action
Furaltadone (+)-tartrate salt exerts its effects by interfering with bacterial protein synthesis. It targets the bacterial ribosome, inhibiting the translation process and leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nitrofurazone
Uniqueness
Furaltadone (+)-tartrate salt is unique due to its specific molecular structure, which provides a broad spectrum of antimicrobial activity. It is particularly effective against certain bacterial strains that are resistant to other nitrofuran antibiotics .
Properties
Molecular Formula |
C17H22N4O12 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+; |
InChI Key |
NUQMJOZPYRELIB-FJUODKGNSA-N |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


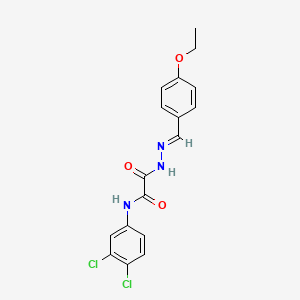
![5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B15087065.png)
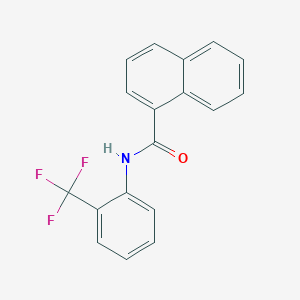
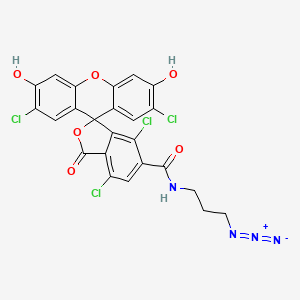
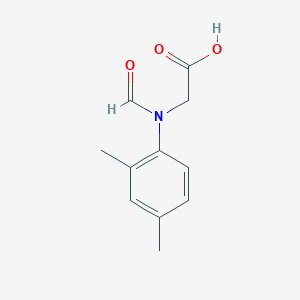
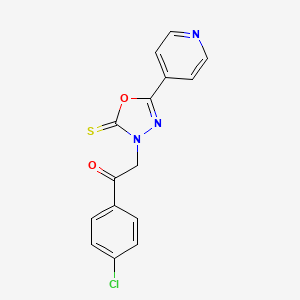
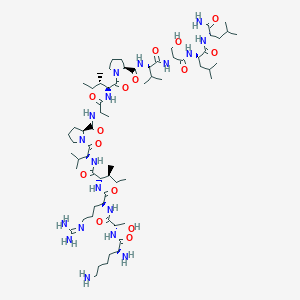
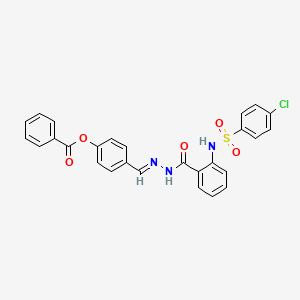
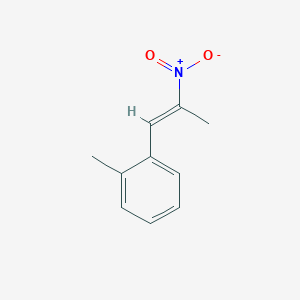
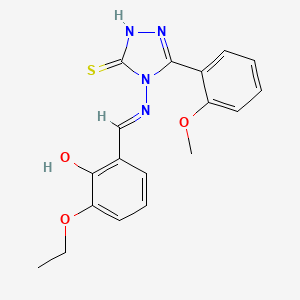
![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15087122.png)
